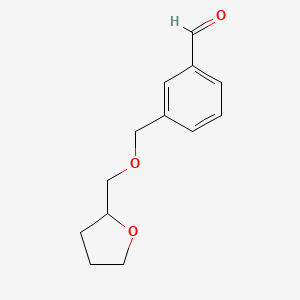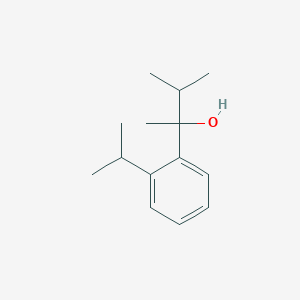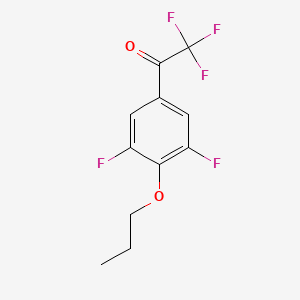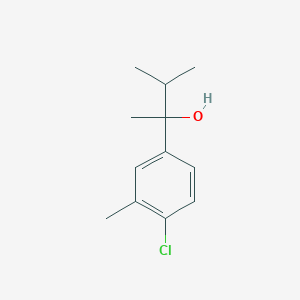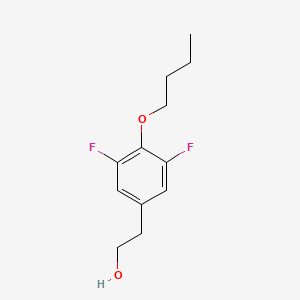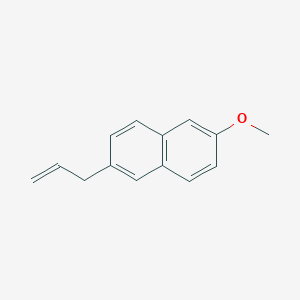![molecular formula C14H20O3S B7991868 3-[2-(1,3-Dioxanyl)]-1-(4-methylthiophenyl)-1-propanol](/img/structure/B7991868.png)
3-[2-(1,3-Dioxanyl)]-1-(4-methylthiophenyl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1,3-Dioxanyl)]-1-(4-methylthiophenyl)-1-propanol is an organic compound with a complex structure that includes a dioxanyl ring and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxanyl)]-1-(4-methylthiophenyl)-1-propanol typically involves the reaction of a carbonyl compound with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a catalyst like toluenesulfonic acid, which allows for the continuous removal of water using a Dean-Stark apparatus . Other methods may involve the use of zirconium tetrachloride (ZrCl4) as a catalyst for acetalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1,3-Dioxanyl)]-1-(4-methylthiophenyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like KMnO4 or CrO3.
Reduction: Reduction can be achieved using reagents such as NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophenyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetone.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like NaOCH3 or RLi in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[2-(1,3-Dioxanyl)]-1-(4-methylthiophenyl)-1-propanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-Dioxanyl)]-1-(4-methylthiophenyl)-1-propanol involves its interaction with specific molecular targets and pathways. The dioxanyl ring and thiophenyl group contribute to its reactivity and binding affinity with various enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylene-4-phenyl-1,3-dioxolane: A cyclic ketene acetal used in polymer chemistry.
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: Used in the synthesis of liquid crystals and bioactive compounds.
Uniqueness
3-[2-(1,3-Dioxanyl)]-1-(4-methylthiophenyl)-1-propanol is unique due to its specific combination of a dioxanyl ring and a thiophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-methylsulfanylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3S/c1-18-12-5-3-11(4-6-12)13(15)7-8-14-16-9-2-10-17-14/h3-6,13-15H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXHKAKFTOSTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CCC2OCCCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
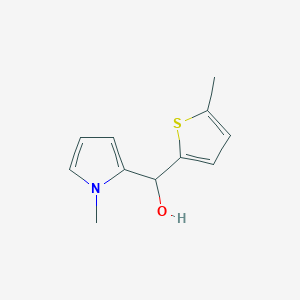
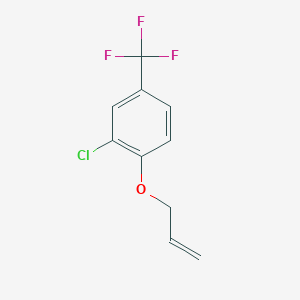
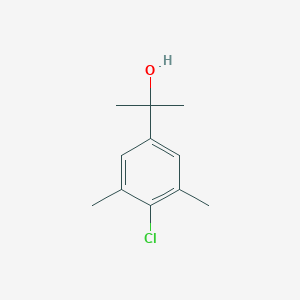
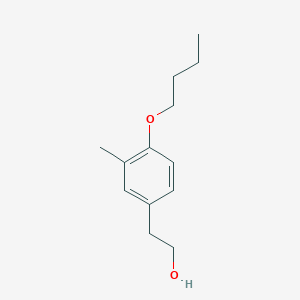
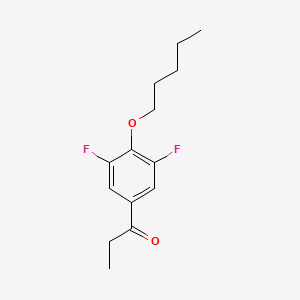
![3-[(Cyclopropanemethoxy)methyl]thiophenol](/img/structure/B7991852.png)
![1-Chloro-2-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7991854.png)
